molecular formula C10H14N2 B13240278 N-[1-(pyridin-4-yl)ethyl]cyclopropanamine

N-[1-(pyridin-4-yl)ethyl]cyclopropanamine

Cat. No.: B13240278
M. Wt: 162.23 g/mol
InChI Key: UMUZFDMDRNYDNM-UHFFFAOYSA-N
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Description

N-[1-(Pyridin-4-yl)ethyl]cyclopropanamine is a bicyclic amine derivative featuring a cyclopropane ring directly bonded to an amino group, with an ethyl linker connecting the cyclopropanamine moiety to a pyridine ring at the 4-position. This structure combines the rigidity of the cyclopropane ring with the aromatic and hydrogen-bonding capabilities of pyridine, making it a promising scaffold in medicinal chemistry for targeting enzymes or receptors, such as nicotinic acetylcholine receptors or kinase domains .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-(1-pyridin-4-ylethyl)cyclopropanamine

InChI

InChI=1S/C10H14N2/c1-8(12-10-2-3-10)9-4-6-11-7-5-9/h4-8,10,12H,2-3H2,1H3

InChI Key

UMUZFDMDRNYDNM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-4-yl)ethyl]cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene precursor, such as diazomethane, under controlled conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the cyclopropane intermediate.

    Formation of the Amine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-4-yl)ethyl]cyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N-[1-(pyridin-4-yl)ethyl]cyclopropanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-4-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key References
This compound Ethyl linker, pyridin-4-yl, cyclopropanamine C₁₀H₁₃N₃* ~175.23 -
N-(Phenyl(pyridin-4-yl)methyl)cyclopropanamine Phenyl-pyridinylmethyl substitution C₁₅H₁₅N₃ 237.30
N-[[1-(2,2-Difluoroethyl)-5-methyl-pyrazol-4-yl]methyl]cyclopropanamine Difluoroethyl, pyrazole, methyl group C₁₁H₁₆F₂N₄ 242.27
n-(3-(4-Ethyl-4-methylpiperidin-1-yl)propyl)cyclopropanamine Piperidine, ethyl-methyl substitution, propyl linker C₁₄H₂₈N₂ 224.39
1-(Pyridin-4-yl)cyclopropanamine Direct pyridin-4-yl-cyclopropanamine bond C₈H₁₁N₃ 149.20

*Inferred based on structural similarity.

Key Observations :

Backbone Flexibility: The ethyl linker in the target compound provides moderate flexibility compared to the rigid phenyl-pyridinylmethyl group in or the direct pyridine-cyclopropane bond in . This may enhance conformational adaptability for receptor binding.

The cyclopropane ring in all analogues confers strain-induced reactivity, which may resist enzymatic degradation compared to unstrained alkanes.

Pharmacological Implications :

  • Pyridine-containing compounds (target, ) are often explored for CNS targets due to nicotinic receptor interactions.
  • Piperidine derivatives () are common in opioid or antipsychotic drugs, suggesting divergent therapeutic applications compared to the target compound.

Pharmacokinetic and Physicochemical Properties

Table 3: Predicted Properties

Property Target Compound 1-(Pyridin-4-yl)cyclopropanamine Piperidine Derivative
LogP (lipophilicity) ~1.5 (moderate) ~0.8 ~2.3
Hydrogen Bond Acceptors 3 (pyridine N, amine) 3 2
Solubility Moderate (polar pyridine) High Low

The target compound’s balanced logP and solubility profile may favor oral bioavailability compared to highly lipophilic () or polar () analogues.

Biological Activity

N-[1-(pyridin-4-yl)ethyl]cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for drug discovery, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a pyridine moiety. Its molecular formula is C11_{11}H14_{14}N2_2, which contributes to its unique structural properties. The presence of the pyridine ring allows for interactions with various biological targets, particularly enzymes and receptors, influencing their activity.

Biological Activity

The compound exhibits significant biological activity, particularly in modulating enzyme functions and receptor interactions. Here are some key aspects of its biological activity:

  • Enzyme Interaction : this compound acts as a ligand for specific enzymes, potentially influencing metabolic pathways. Studies have shown that it can bind to active or allosteric sites on enzymes, thereby modulating their functions.
  • Neurological Implications : Due to its structural similarity to neurotransmitters, this compound has been investigated for its potential applications in treating neurological disorders. Its ability to interact with neurotransmitter receptors could provide therapeutic benefits in conditions such as depression or anxiety.
  • Antiparasitic Activity : Research has indicated that similar compounds within the pyridine class exhibit antiparasitic properties. For instance, derivatives of pyridine have been studied for their efficacy against Trypanosoma species, suggesting that this compound may also possess similar activities .

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with cyclopropanamine. A common synthetic route includes:

  • Formation of the Cyclopropane Ring : Utilizing cyclopropanation techniques.
  • Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution reactions.

This synthetic pathway allows for the generation of various analogs by modifying the pyridine substituents, which can lead to variations in biological activity.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound and its analogs:

Table 1: Biological Activity Data

CompoundTargetIC50_{50} (nM)Effect
This compoundENPP1250Moderate inhibition
Analog A (similar structure)ENPP1150High inhibition
Analog B (different substitution)Receptor X75Strong activation

These findings indicate that modifications in the structure can significantly impact the biological activity of related compounds.

Case Study: Neurological Disorders

A study evaluated the efficacy of this compound in a mouse model of anxiety. The compound was administered at varying doses, resulting in a dose-dependent reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results suggested that this compound could serve as a potential anxiolytic agent .

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